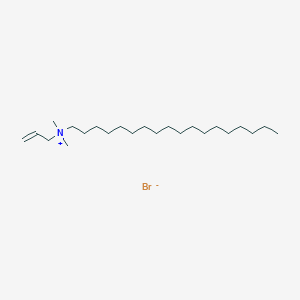
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyl-N-(prop-2-en-1-yl)amine with octadecyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyl-N-(prop-2-en-1-yl)amine+octadecyl bromide→N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The double bond in the prop-2-en-1-yl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Substitution: Formation of N,N-dimethyl-N-(prop-2-en-1-yl)amine and octadecanol.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated amines.
Applications De Recherche Scientifique
Chemistry:
Surfactants: Used in the formulation of detergents and emulsifiers.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Gene Delivery: Used in the formulation of liposomes for gene delivery.
Medicine:
Drug Delivery: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Anticancer Research: Investigated for its potential in cancer therapy due to its ability to disrupt cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide primarily involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property is particularly useful in its antimicrobial and anticancer applications.
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter chain analogue with similar applications.
Uniqueness: N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to shorter chain analogues like DTAB.
Propriétés
Numéro CAS |
75871-62-4 |
|---|---|
Formule moléculaire |
C23H48BrN |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
dimethyl-octadecyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C23H48N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H/q+1;/p-1 |
Clé InChI |
DXYIAZYJALPNPY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


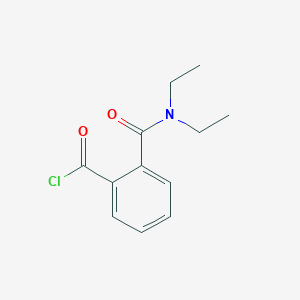

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)




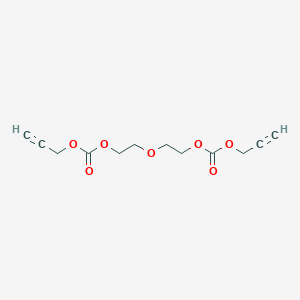
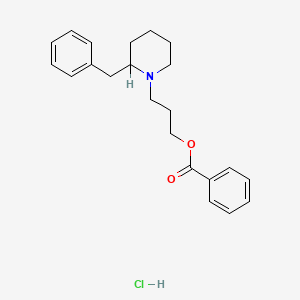

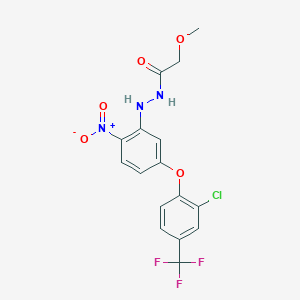
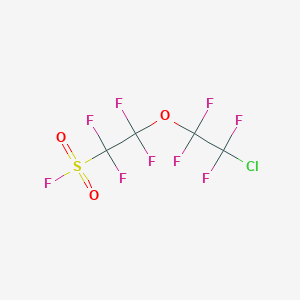
![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)

